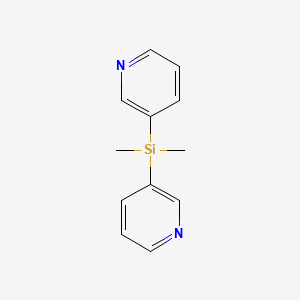
3,3'-(Dimethylsilanediyl)dipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-pyridyl)dimethylsilane is an organosilicon compound characterized by the presence of two 3-pyridyl groups attached to a dimethylsilane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-pyridyl)dimethylsilane typically involves the reaction of 3-bromopyridine with dimethyldichlorosilane in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the pyridyl groups replace the chlorine atoms on the silicon center .
Industrial Production Methods
While specific industrial production methods for bis(3-pyridyl)dimethylsilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-pyridyl)dimethylsilane undergoes various types of chemical reactions, including:
Coordination Reactions: It can coordinate with metal ions to form complexes.
Substitution Reactions: The pyridyl groups can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with bis(3-pyridyl)dimethylsilane include metal salts (e.g., silver nitrate, palladium chloride) and organic solvents (e.g., acetone, dichloromethane) . Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving bis(3-pyridyl)dimethylsilane are typically metal complexes, where the pyridyl groups coordinate with metal centers .
Wissenschaftliche Forschungsanwendungen
Bis(3-pyridyl)dimethylsilane has several scientific research applications:
Coordination Chemistry: It is used as a ligand to form metal complexes with unique structural and electronic properties.
Materials Science: The compound is explored for its potential in creating new materials with specific functionalities, such as catalysis and molecular recognition.
Biological Applications: Research is ongoing to investigate its potential use in biological systems, particularly in drug delivery and as a component of biomimetic materials.
Wirkmechanismus
The mechanism by which bis(3-pyridyl)dimethylsilane exerts its effects is primarily through coordination with metal ions. The pyridyl groups act as ligands, binding to metal centers and forming stable complexes. These complexes can then participate in various catalytic and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-pyridyl)dimethylsilane
- Bis(4-pyridyl)dimethylsilane
- Bipyridine derivatives
Uniqueness
Bis(3-pyridyl)dimethylsilane is unique due to the position of the pyridyl groups on the silicon center, which influences its coordination behavior and the properties of the resulting metal complexes. Compared to bis(2-pyridyl)dimethylsilane and bis(4-pyridyl)dimethylsilane, the 3-pyridyl derivative offers different steric and electronic environments, leading to distinct reactivity and applications .
Eigenschaften
CAS-Nummer |
113791-05-2 |
|---|---|
Molekularformel |
C12H14N2Si |
Molekulargewicht |
214.34 g/mol |
IUPAC-Name |
dimethyl(dipyridin-3-yl)silane |
InChI |
InChI=1S/C12H14N2Si/c1-15(2,11-5-3-7-13-9-11)12-6-4-8-14-10-12/h3-10H,1-2H3 |
InChI-Schlüssel |
MTWJSDYZILKHIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CN=CC=C1)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


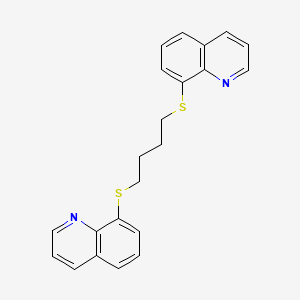
![2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14300281.png)
![3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane](/img/structure/B14300282.png)

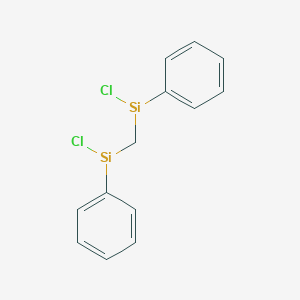
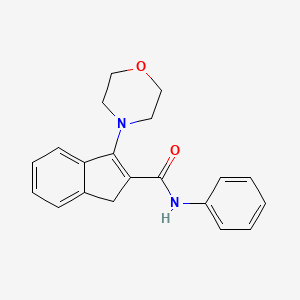
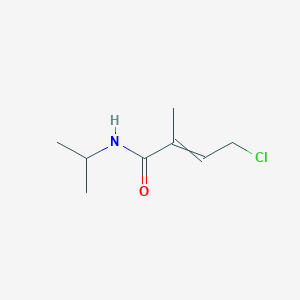
![4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14300309.png)
![1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14300316.png)
![1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14300323.png)

![3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene](/img/structure/B14300336.png)
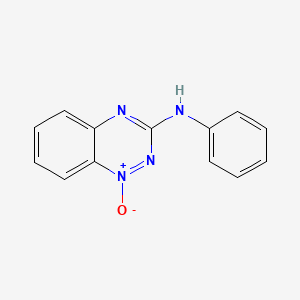
![Acetamide, N-[3-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14300348.png)
